Sodium thiophene-3-trihydroxyborate

Description

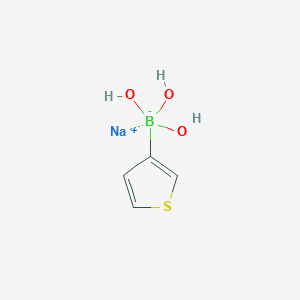

Sodium thiophene-3-trihydroxyborate (chemical formula: C₄H₆BO₃S·Na) is an organoboron compound featuring a thiophene ring substituted with a trihydroxyborate group at the 3-position, coordinated to a sodium cation. Its SMILES string ( OB-(O)C1=CSC=C1.[Na+]) and InChI key (LIOOUOBOWQMMGO-UHFFFAOYSA-N) confirm its structural configuration .

Properties

Molecular Formula |

C4H6BNaO3S |

|---|---|

Molecular Weight |

167.96 g/mol |

IUPAC Name |

sodium;trihydroxy(thiophen-3-yl)boranuide |

InChI |

InChI=1S/C4H6BO3S.Na/c6-5(7,8)4-1-2-9-3-4;/h1-3,6-8H;/q-1;+1 |

InChI Key |

LIOOUOBOWQMMGO-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CSC=C1)(O)(O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium thiophene-3-trihydroxyborate typically involves the reaction of thiophene-3-boronic acid with sodium hydroxide in the presence of water. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Sodium thiophene-3-trihydroxyborate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form thiophene-3-boronic acid derivatives.

Reduction: It can be reduced under specific conditions to yield different thiophene-based compounds.

Substitution: This compound can participate in substitution reactions, where the borate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium thiophene-3-trihydroxyborate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing heterocycles.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of sodium thiophene-3-trihydroxyborate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The borate group can form reversible covalent bonds with hydroxyl groups in biomolecules, affecting their function . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sodium thiophene-3-trihydroxyborate with structurally or functionally related organoboron compounds, focusing on molecular properties, stability, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Boron Substituent Effects

- This compound’s trihydroxyborate group (B(OH)₃⁻) confers hydrophilicity but may reduce stability compared to fluorinated analogs like potassium thiophene-3-trifluoroborate (BF₃⁻). Fluorinated boronates exhibit enhanced thermal and hydrolytic stability due to the electron-withdrawing effect of fluorine .

- 3-Thiophenylboronic acid (B(OH)₂) is a boronic acid derivative, enabling direct participation in Suzuki-Miyaura cross-coupling reactions. However, it lacks the ionic character of sodium/potassium salts, limiting its solubility in polar solvents .

Counterion Influence

- Sodium vs. potassium counterions affect solubility and lattice energy. Potassium salts (e.g., potassium thiophene-3-trifluoroborate) often exhibit higher crystallinity and stability in organic solvents compared to sodium analogs .

- Sodium tetraphenylborate’s bulky phenyl groups render it water-insoluble, contrasting with this compound’s hydrophilic nature .

Potential applications in materials science or as a precursor for functionalized thiophenes . Potassium thiophene-3-trifluoroborate: Widely employed in palladium-catalyzed cross-coupling reactions due to its stability and compatibility with diverse substrates . 3-Thiophenylboronic acid: A staple in synthetic organic chemistry for constructing thiophene-containing polymers or pharmaceuticals .

Table 2: Stability and Reactivity Comparison

| Property | This compound | Potassium Thiophene-3-Trifluoroborate | 3-Thiophenylboronic Acid |

|---|---|---|---|

| Thermal Stability | Moderate (decomposes >150°C) | High (stable up to 250°C) | Low (hygroscopic) |

| Hydrolytic Stability | Low (B(OH)₃⁻ prone to hydrolysis) | High (BF₃⁻ resistant to hydrolysis) | Moderate |

| Reactivity in Cross-Couplings | Limited data | High (efficient in Pd catalysis) | High (direct coupling) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.